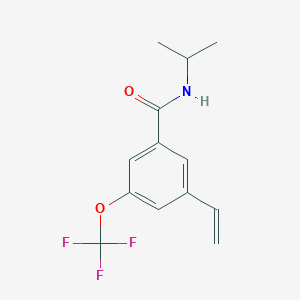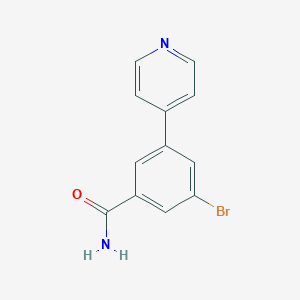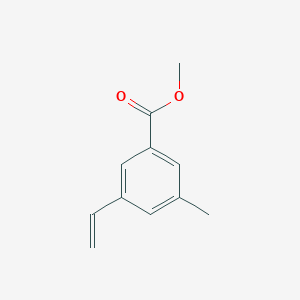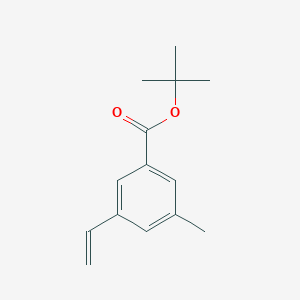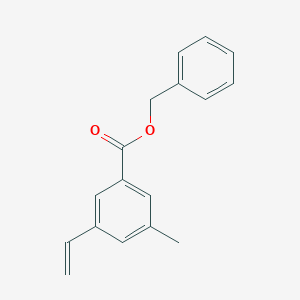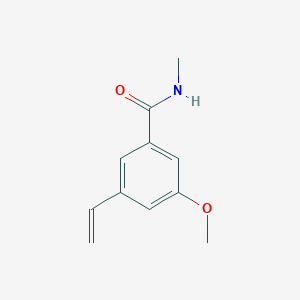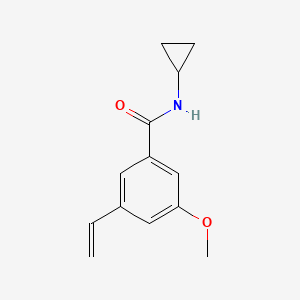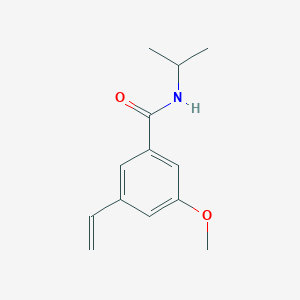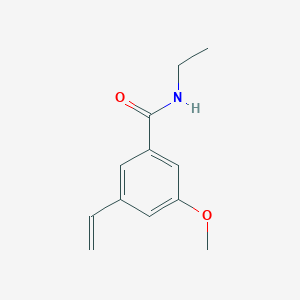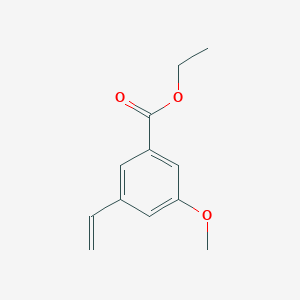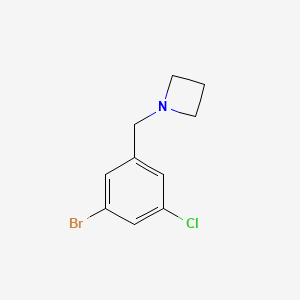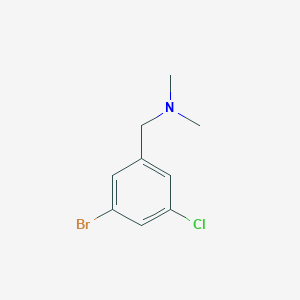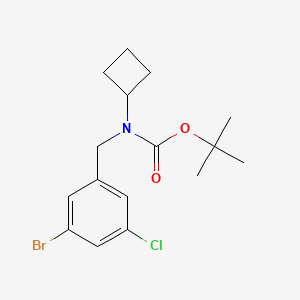
tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a cyclobutyl group attached to a benzyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzyl carbamate, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.
Cyclobutylation: The intermediate product is then subjected to cyclobutylation, where a cyclobutyl group is introduced.
tert-Butyl Protection: Finally, the compound is protected with a tert-butyl group to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to investigate the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: It is investigated for its potential use in the synthesis of new agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate
- tert-Butyl 3-bromo-5-chlorobenzyl(cyclopentyl)carbamate
- tert-Butyl 3-bromo-5-chlorobenzyl(cyclohexyl)carbamate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the cycloalkyl group attached to the benzyl carbamate structure. The size and ring strain of the cycloalkyl group can influence the compound’s reactivity and stability.
- Reactivity: The presence of different cycloalkyl groups can affect the compound’s reactivity in various chemical reactions. For example, cyclopropyl groups may introduce more ring strain, making the compound more reactive compared to cyclohexyl groups.
- Applications: The unique structural features of tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]-N-cyclobutylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO2/c1-16(2,3)21-15(20)19(14-5-4-6-14)10-11-7-12(17)9-13(18)8-11/h7-9,14H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKFCEXMPIZPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)Cl)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
